molecular formula C20H18N2O4 B3037375 4-[4-(Dimethoxymethyl)-2-pyrimidinyl]phenyl benzenecarboxylate CAS No. 477870-43-2

4-[4-(Dimethoxymethyl)-2-pyrimidinyl]phenyl benzenecarboxylate

Cat. No.: B3037375
CAS No.: 477870-43-2
M. Wt: 350.4 g/mol
InChI Key: SNMMUJAMACXUOV-UHFFFAOYSA-N
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Description

4-[4-(Dimethoxymethyl)-2-pyrimidinyl]phenyl benzenecarboxylate is a chemical compound with the molecular formula C20H18N2O4 It is known for its unique structure, which includes a pyrimidine ring substituted with a dimethoxymethyl group and a phenyl benzenecarboxylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(Dimethoxymethyl)-2-pyrimidinyl]phenyl benzenecarboxylate typically involves the reaction of 4-(dimethoxymethyl)-2-pyrimidinyl phenol with benzenecarboxylic acid derivatives under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization ensures the efficient production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

4-[4-(Dimethoxymethyl)-2-pyrimidinyl]phenyl benzenecarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts like palladium on carbon. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, pressures, and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield oxidized pyrimidine derivatives, while reduction could produce reduced phenyl benzenecarboxylate compounds.

Scientific Research Applications

4-[4-(Dimethoxymethyl)-2-pyrimidinyl]phenyl benzenecarboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-[4-(Dimethoxymethyl)-2-pyrimidinyl]phenyl benzenecarboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-[4-(Dimethoxymethyl)-2-pyrimidinyl]phenyl benzenecarboxylate include:

Uniqueness

What sets this compound apart from similar compounds is its unique combination of a pyrimidine ring with a dimethoxymethyl group and a phenyl benzenecarboxylate moiety. This structure imparts specific chemical and biological properties that make it valuable for various applications .

Properties

IUPAC Name

[4-[4-(dimethoxymethyl)pyrimidin-2-yl]phenyl] benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O4/c1-24-20(25-2)17-12-13-21-18(22-17)14-8-10-16(11-9-14)26-19(23)15-6-4-3-5-7-15/h3-13,20H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNMMUJAMACXUOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=NC(=NC=C1)C2=CC=C(C=C2)OC(=O)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301191807
Record name Phenol, 4-[4-(dimethoxymethyl)-2-pyrimidinyl]-, 1-benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301191807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24822109
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

477870-43-2
Record name Phenol, 4-[4-(dimethoxymethyl)-2-pyrimidinyl]-, 1-benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=477870-43-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenol, 4-[4-(dimethoxymethyl)-2-pyrimidinyl]-, 1-benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301191807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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